molecular formula C12H15NO · HCl B1164680 7-MAPB (hydrochloride)

7-MAPB (hydrochloride)

Cat. No.: B1164680
M. Wt: 225.7
InChI Key: GFZXWARRDIINIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Novel Psychoactive Substances (NPS) Research

7-MAPB is categorized as a novel psychoactive substance (NPS), a class of compounds that have gained prominence in forensic and toxicological research. caymanchem.combiomol.com NPS are substances of abuse, often designed to mimic the effects of controlled drugs while circumventing existing legal frameworks. The study of compounds like 7-MAPB is crucial for law enforcement, public health, and the scientific community to understand their properties, potential risks, and to develop analytical methods for their detection. biomol.comresearchgate.net 7-MAPB has been identified in seized samples suspected of containing NPS, highlighting its presence in the illicit drug market. biomol.com

Chemical Classification and Structural Relationship to Benzofuran (B130515) Derivatives and Phenethylamine (B48288) Classes

From a chemical standpoint, 7-MAPB is classified as a benzofuran. caymanchem.com Its molecular structure is derived from the core of amphetamine and phenethylamine classes. glpbio.combertin-bioreagent.com Specifically, it is an analog of 3,4-methylenedioxyamphetamine (MDA) where the characteristic methylenedioxyphenyl ring system has been substituted with a benzofuran ring. bertin-bioreagent.commusechem.com Furthermore, 7-MAPB is a structural analog of 7-APB, distinguished by the addition of a methyl group to the amine. glpbio.combertin-bioreagent.com This N-methylation is a common modification in the development of designer drugs, often altering the pharmacological profile of the parent compound.

Overview of Research Objectives and Academic Significance

The primary objective of research into 7-MAPB (hydrochloride) is for forensic and research applications. caymanchem.comglpbio.combertin-bioreagent.com A significant area of investigation involves the analytical characterization of 7-MAPB and its isomers. researchgate.net This includes developing and validating methods for their detection and differentiation in biological samples and seized materials using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR-MSn). researchgate.netresearchgate.net

Another key research focus is the study of its metabolism. Understanding how the body processes 7-MAPB is essential for toxicological analysis and for identifying reliable biomarkers of exposure. researchgate.net For instance, research has shown that 7-APB is a potential metabolite of 7-MAPB. medchemexpress.comcaymanchem.com Studies using rat models have identified N-demethylation as a significant metabolic pathway for related compounds, leading to the formation of active metabolites. researchgate.net

Furthermore, in vitro studies are conducted to characterize the pharmacological profile of 7-MAPB, particularly its interaction with monoamine transporters. nih.govnih.gov This research aims to elucidate the compound's mechanism of action and to compare its effects with those of classic psychoactive substances like MDMA. nih.govnih.gov The academic significance of this research lies in its contribution to the broader understanding of structure-activity relationships within the benzofuran class of compounds and its potential to inform public health and safety measures regarding emerging NPS. researchgate.netnih.gov

Detailed Research Findings

Chemical and Physical Properties

PropertyValueSource
Formal Name 1-(benzofuran-7-yl)-N-methylpropan-2-amine, monohydrochloride glpbio.combertin-bioreagent.com
Synonyms 7-(2-Methylaminopropyl)Benzofuran caymanchem.comglpbio.com
Molecular Formula C12H15NO • HCl glpbio.combertin-bioreagent.com
Molecular Weight 225.7 g/mol glpbio.combertin-bioreagent.com
Purity ≥98% caymanchem.combertin-bioreagent.com
Formulation A neat solid caymanchem.combertin-bioreagent.com

Properties

Molecular Formula

C12H15NO · HCl

Molecular Weight

225.7

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)8-11-5-3-4-10-6-7-14-12(10)11;/h3-7,9,13H,8H2,1-2H3;1H

InChI Key

GFZXWARRDIINIA-UHFFFAOYSA-N

SMILES

CC(NC)CC1=C(OC=C2)C2=CC=C1.Cl

Synonyms

7-(2-Methylaminopropyl)Benzofuran

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

General Synthetic Strategies for Aminoalkylbenzofuran Analogs

The synthesis of aminoalkylbenzofurans, including the 7-substituted isomer, typically commences with the formation of the benzofuran (B130515) ring system. A variety of methods have been developed for the synthesis of benzofurans, ranging from classical named reactions to modern catalytic approaches.

Reported Synthetic Procedures for Related Benzofuran Compounds

A key precursor for the synthesis of 7-MAPB is 7-(2-aminopropyl)benzofuran (B12745585) (7-APB). A reported synthetic route to 7-APB and its positional isomers begins with the corresponding benzofuran carbaldehyde. Specifically for the 7-isomer, the synthesis starts from 7-benzofurancarbaldehyde. This starting material is first converted to its respective benzonitrostyrene derivative. In the subsequent and final step, the benzonitrostyrene is reduced to the primary amine, 7-APB, using a powerful reducing agent such as lithium aluminum hydride (LAH).

While a specific, detailed synthetic protocol for the N-methylation of 7-APB to 7-MAPB is not extensively documented in peer-reviewed literature, the conversion of a primary amine to a secondary amine is a common transformation in organic synthesis. A widely used and applicable method for this transformation is the Eschweiler-Clarke reaction. This reaction involves the treatment of a primary amine with an excess of formaldehyde (B43269) and formic acid. The reaction proceeds through the formation of an imine intermediate with formaldehyde, which is then reduced by formic acid to yield the N-methylated amine. The use of excess reagents ensures the reaction proceeds to the desired secondary amine without the formation of a quaternary ammonium (B1175870) salt. wikipedia.org

The general mechanism for the Eschweiler-Clarke methylation of a primary amine (R-NH₂) is as follows:

Formation of an imine from the primary amine and formaldehyde.

Reduction of the imine by formic acid to yield the secondary amine (R-NHCH₃).

This process can be repeated for a primary amine to yield a tertiary amine if sufficient formaldehyde is present. However, for the synthesis of 7-MAPB from 7-APB, the reaction would be controlled to favor mono-methylation.

Chemical Modifications and Their Structural Implications (e.g., N-methylation)

The primary chemical modification that distinguishes 7-MAPB from its precursor, 7-APB, is the addition of a methyl group to the nitrogen atom of the aminopropyl side chain. This N-methylation has significant implications for the molecule's structural and electronic properties.

Table 1: Key Compounds and Intermediates

Compound NameStructureRole in Synthesis
7-BenzofurancarbaldehydeC₉H₆O₂Starting material for 7-APB
7-(2-Nitroprop-1-en-1-yl)benzofuranC₁₁H₉NO₃Intermediate (benzonitrostyrene)
7-(2-Aminopropyl)benzofuran (7-APB)C₁₁H₁₃NOPrecursor to 7-MAPB
7-MAPB (hydrochloride)C₁₂H₁₆ClNOFinal product

Table 2: Reagents for N-Methylation (Eschweiler-Clarke Reaction)

ReagentFormulaFunction
FormaldehydeCH₂OProvides the methyl group
Formic AcidHCOOHReducing agent

Pharmacological Characterization in Preclinical Research Models

Interactions with Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters, which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating the levels of these key neurotransmitters in the synaptic cleft. The interaction of novel compounds with these transporters is a primary focus of neuropharmacological research.

Mechanisms of Transporter Uptake Inhibition (e.g., IC50 Determinations)

Preclinical studies to determine the half-maximal inhibitory concentration (IC50) of 7-MAPB (hydrochloride) at DAT, NET, and SERT have not been identified in publicly available scientific literature. Consequently, its potency as an inhibitor of dopamine, norepinephrine, or serotonin reuptake is currently not established. For its non-methylated analog, 7-APB, research has indicated low potency at the serotonin transporter (SERT) when compared to its isomers 5-APB and 6-APB. nih.gov

Transporter-Mediated Neurotransmitter Release Profiles (e.g., EC50 Determinations)

There is a lack of available scientific data from preclinical models that would define the half-maximal effective concentration (EC50) of 7-MAPB (hydrochloride) for inducing the release of dopamine, norepinephrine, or serotonin via their respective transporters. Therefore, its profile as a monoamine releasing agent remains uncharacterized.

Differentiation of Substrate vs. Non-Substrate Transporter Interactions

Scientific investigations to determine whether 7-MAPB (hydrochloride) acts as a substrate (i.e., is transported into the presynaptic neuron) or a non-substrate inhibitor (i.e., blocks the transporter without being transported) at DAT, NET, and SERT have not been reported in the reviewed literature. This differentiation is critical for understanding its precise mechanism of action at the molecular level.

Stereoselective Interactions at Monoamine Transporters

Due to the absence of preclinical studies on the individual stereoisomers of 7-MAPB (hydrochloride), there is no information available regarding any potential stereoselective interactions with DAT, NET, or SERT. The differential effects of its enantiomers on monoamine transporter function are therefore unknown.

Receptor Binding and Agonism Profiles

In addition to interacting with transporters, many neuroactive compounds also bind to and activate various neurotransmitter receptors, further influencing neuronal signaling.

Serotonin Receptor Subtype Agonism (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

A comprehensive search of scientific databases and literature did not yield any preclinical data on the binding affinity or functional agonism of 7-MAPB (hydrochloride) at the 5-HT1A, 5-HT2A, 5-HT2B, or 5-HT2C serotonin receptor subtypes. As a result, its potential to directly stimulate these receptors and contribute to serotonergic neurotransmission is not currently known. While research on related benzofurans has shown interactions with these receptors, specific data for 7-MAPB is not available. researchgate.net

Adrenergic Receptor Affinity (e.g., α1 and α2 Subtypes)

Specific preclinical data detailing the binding affinity of 7-MAPB (hydrochloride) for α1 and α2 adrenergic receptor subtypes are not extensively reported in the scientific literature. Major in vitro characterization studies of novel psychoactive benzofurans have, to date, focused primarily on monoamine transporters and serotonergic receptors, and have not published binding affinities for adrenergic receptor subtypes. Therefore, the interaction of 7-MAPB with the α1 and α2 adrenoceptors remains uncharacterized.

Investigation of Other Neurotransmitter Receptor Systems

Direct investigation into the receptor binding profile of 7-MAPB is limited. However, a key study on its close structural analogue, 7-(2-aminopropyl)benzofuran (B12745585) (7-APB), provides insight into the potential interactions of 7-substituted aminopropylbenzofurans. nih.gov In this study, 7-APB was evaluated for its binding affinity at various serotonin (5-HT) receptor subtypes.

The findings indicated that 7-APB possesses a notable affinity for several 5-HT receptors, a characteristic that distinguishes it from classic amphetamines. nih.gov Notably, 7-APB was the only compound among the tested benzofurans to exhibit submicromolar binding affinity for the 5-HT₁ₐ receptor. nih.gov Its affinity for 5-HT₂ₐ and 5-HT₂₋ receptors was in the micromolar range, and it also displayed submicromolar affinity at the 5-HT₂₋ receptor. nih.gov This profile suggests a complex interaction with the serotonergic system that is distinct from its isomers. nih.gov

Table 1: Receptor Binding Affinities (Ki, μM) for the Structural Analogue 7-APB Data sourced from Simmler et al. (2014) nih.gov

Receptor Subtype Ki (μM)
5-HT₁ₐ 0.88
5-HT₂ₐ 3.4
5-HT₂₋ 1.1
5-HT₂₋ 0.81

Enzyme Interactions and Modulation

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A)

Preclinical studies specifically evaluating the potential of 7-MAPB (hydrochloride) to inhibit monoamine oxidase enzymes, particularly the MAO-A isoform, have not been reported in the available literature. While other, structurally different benzofuran (B130515) derivatives have been synthesized and evaluated as MAO inhibitors, this specific activity has not been characterized for aminopropylbenzofuran compounds like 7-MAPB. nih.gov

Catechol-O-Methyltransferase (COMT) Interactions

There is no data available in the peer-reviewed scientific literature regarding the interaction of 7-MAPB (hydrochloride) with the enzyme Catechol-O-Methyltransferase (COMT). Its potential to act as a substrate or inhibitor of COMT remains uninvestigated.

Role of Cytochrome P450 (CYP) Isoenzymes in Compound Disposition

The metabolic fate of 7-MAPB and the specific cytochrome P450 (CYP) isoenzymes responsible for its disposition have not been elucidated in published preclinical studies. While it is generally understood that CYP enzymes are critical for the metabolism of xenobiotics, the specific isoforms (e.g., CYP2D6, CYP3A4) involved in the breakdown of 7-MAPB have not been identified through in vitro methods such as human liver microsome assays or recombinant CYP enzyme studies. researchgate.netnih.gov

Metabolic Pathways in Research Models

Identification of Primary and Secondary Metabolites

Based on the metabolic pathways of its isomers, the biotransformation of 7-MAPB is expected to yield a primary metabolite and several secondary metabolites. The primary metabolic step involves the removal of the methyl group from the amine, resulting in the formation of its corresponding primary amine analog.

Primary Metabolite : The principal primary metabolite anticipated from 7-MAPB is 7-(2-aminopropyl)benzofuran (B12745585) (7-APB), formed through N-demethylation. This is a common and dominant metabolic pathway for N-methylated benzofuran (B130515) derivatives like 5-MAPB and 6-MAPB, which are metabolized to 5-APB and 6-APB, respectively. researchgate.netwikipedia.orgnih.govnih.gov

Secondary Metabolites : Following initial transformation, or in parallel, the benzofuran ring structure undergoes significant alteration. Studies on 5-MAPB and 6-MAPB have identified major secondary metabolites where the furan (B31954) ring is cleaved. researchgate.net For 5-MAPB, a key secondary metabolite is 3-carboxymethyl-4-hydroxy methamphetamine. wikipedia.orgnih.gov Similarly, 6-MAPB yields 4-carboxymethyl-3-hydroxy methamphetamine. nih.gov By analogy, a major secondary metabolite of 7-MAPB would likely involve a similar ring-opened structure, specifically a carboxymethyl-hydroxy methamphetamine derivative.

Elucidation of Major Metabolic Transformations

The metabolism of N-methylated aminopropylbenzofurans is characterized by several key chemical transformations. These processes convert the parent compound into more water-soluble forms for excretion.

N-demethylation : This is a predominant initial step in the metabolism of MAPB compounds. researchgate.netresearchgate.net The removal of the N-methyl group from 7-MAPB would yield 7-APB. This transformation is significant as the resulting metabolite, 7-APB, is itself a psychoactive compound.

Ring Hydroxylation : Hydroxylation, the addition of a hydroxyl (-OH) group, is a critical step that typically precedes the cleavage of the benzofuran ring. This reaction increases the polarity of the molecule.

Ring Cleavage : A defining feature of benzofuran metabolism is the enzymatic cleavage of the furan portion of the molecule. researchgate.net This transformation leads to the formation of metabolites like 3-carboxymethyl-4-hydroxy methamphetamine from 5-MAPB and 4-carboxymethyl-3-hydroxy methamphetamine from 6-MAPB, indicating a complete breakdown of the heterocyclic ring system. nih.govnih.gov

Comparative Analysis of Metabolic Profiles Across Benzofuran Analogs

The metabolic profiles of aminopropylbenzofuran isomers show remarkable consistency, primarily differing in the substitution pattern of the final metabolites, which is dictated by the initial position of the side chain on the benzene (B151609) ring. The metabolism of 5-MAPB and 6-MAPB proceeds via two main pathways: N-demethylation to their respective APB analogs and cleavage of the benzofuran ring. researchgate.net

Slight metabolic differences have been noted between the 5- and 6-isomers; for instance, dihydroxy metabolites were detected for the 5-isomers but not the 6-isomers in one study. researchgate.net However, the overarching pathways of N-demethylation and ring-opening remain the common fate for these compounds. All four benzofuran derivatives (5-APB, 6-APB, 5-MAPB, 6-MAPB) have been characterized as potent substrate-type releasers at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters, with potencies often exceeding those of MDA and MDMA. nih.gov

Below is a comparative table of known metabolites for 5-MAPB and 6-MAPB, with an inferred profile for 7-MAPB.

CompoundPrimary Metabolite (via N-demethylation)Major Secondary Metabolite (via Ring Cleavage)Reference
5-MAPB5-APB3-carboxymethyl-4-hydroxy methamphetamine wikipedia.orgnih.gov
6-MAPB6-APB4-carboxymethyl-3-hydroxy methamphetamine nih.gov
7-MAPB7-APB (Inferred)Carboxymethyl-hydroxy methamphetamine derivative (Inferred)N/A

Enzymatic Contributions to Metabolic Pathways

The metabolic transformations of benzofuran analogs are primarily mediated by the cytochrome P450 (CYP) enzyme system located predominantly in the liver. nih.govnih.gov Specific isoenzymes have been identified as being responsible for the initial and crucial N-demethylation step.

Studies on 6-MAPB identified the cytochrome P450 isoenzymes CYP1A2, CYP2D6, and CYP3A4 as being involved in its N-demethylation. nih.gov For the positional isomer 5-MAPB, the involved isoenzymes were identified as CYP1A2, CYP2B6, CYP2C19, and CYP2D6 , with kinetic analysis suggesting that CYP2B6 was responsible for the largest portion of the clearance. nih.gov

Given the consistent involvement of these enzymes across different isomers, it is highly probable that the metabolism of 7-MAPB, particularly its N-demethylation to 7-APB, is also catalyzed by a combination of these same CYP450 isoenzymes. Genetic variations (polymorphisms) in these enzymes can lead to significant inter-individual differences in drug metabolism rates. nih.govnih.gov

Structure Activity Relationships Sar Within the Benzofuran Class

Influence of N-Methylation on Pharmacological Activity and Potency

N-methylation, the addition of a methyl group to the nitrogen atom of the aminopropyl side chain, is a key structural modification that distinguishes compounds like 7-MAPB from their primary amine counterparts, such as 7-APB. This alteration generally influences the compound's interaction with monoamine transporters and receptors.

In the broader class of phenethylamines and related benzofurans, N-methylation often results in nuanced shifts in pharmacological activity rather than a complete overhaul of the compound's profile. Research comparing 5-APB and 6-APB with their N-methylated analogs, 5-MAPB and 6-MAPB, reveals that N-methylation can slightly reduce potency at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov For instance, 5-APB is approximately 3.4 times more potent than 5-MAPB at SERT. nih.gov However, this effect is not always consistent across all transporters, with little difference in potency sometimes observed at the norepinephrine (B1679862) transporter (NET). nih.gov

Other studies have noted that N-alkylation (including methylation) generally has no significant effect on interactions with monoamine transporters but can moderately reduce activity at serotonin 5-HT2A and 5-HT2B receptors. nih.gov This suggests that while 7-MAPB is expected to retain the core monoamine releasing properties of 7-APB, the N-methylation may subtly modulate its potency and receptor interaction profile. The comparison between 5-APB/6-APB and 5-MAPB/6-MAPB shows that the N-methylated compounds are still highly potent monoamine releasers, in some cases demonstrating greater potency than MDMA at all three primary monoamine transporters. nih.gov

Positional Isomerism and Differential Pharmacological Profiles (e.g., 7-MAPB vs. 5-MAPB, 6-MAPB, 7-APB)

The position of the aminopropyl side chain on the benzofuran (B130515) ring system is a critical determinant of a compound's pharmacological profile. The isomers 5-MAPB, 6-MAPB, and 7-MAPB, while structurally very similar, exhibit distinct differences in their interactions with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Studies on the non-methylated aminopropylbenzofuran (APB) isomers provide a clear illustration of this principle. The 5-APB and 6-APB isomers are potent inhibitors of SERT and NET, with a pharmacological profile broadly similar to MDMA, characterized by a preference for serotonin and norepinephrine release over dopamine. nih.govresearchgate.net In contrast, the 4-APB and 7-APB isomers show a marked reduction in potency at SERT. nih.gov This leads to a higher DAT:SERT inhibition ratio for 7-APB, indicating a pharmacological profile shifted away from the strong serotonergic activity of the 5- and 6-isomers and more towards that of a classical stimulant like methamphetamine. nih.gov

Consequently, 7-MAPB, as the N-methylated analog of 7-APB, is predicted to share this characteristic of reduced serotonergic potency compared to its 5- and 6-isomers. While 5-MAPB and 6-MAPB are potent substrates at DAT, NET, and SERT, 7-MAPB's activity is expected to be comparatively weaker at SERT. nih.gov This structural variation underscores how the placement of the side chain influences the molecule's ability to bind to and induce release from specific monoamine transporters, leading to distinct neurochemical profiles for each positional isomer.

Inhibition of Monoamine Transporters by Benzofuran Positional Isomers (IC50 nM)
CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT:SERT Ratio

Data derived from in vitro studies on human monoamine transporters. nih.gov

Effects of Side Chain Modifications on Monoamine Transporter Selectivity

Modifications to the alkyl side chain of benzofuran compounds can further refine their selectivity for different monoamine transporters. While 7-MAPB features a propyl chain (a three-carbon chain), extending this chain can alter the drug's activity.

Research into novel benzofuran derivatives, such as enantiomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB), demonstrates the impact of extending the propyl side chain to a butyl (four-carbon) chain. nih.gov These studies show that such modifications can preserve the compound's ability to act as a monoamine releaser while altering its selectivity. nih.govnih.gov For example, the (S)-enantiomer of 5-MABB displayed a preference for SERT, whereas (S)-6-MABB was nonselective across DAT, NET, and SERT. nih.gov This highlights that the interplay between positional isomerism and side chain length can fine-tune the pharmacological profile. These findings suggest that the specific length and structure of the side chain are crucial variables in determining the ultimate selectivity and efficacy of monoamine release within the benzofuran class.

Stereochemical Considerations and Enantiomeric Pharmacodynamics

Studies on the enantiomers of related benzofurans have provided clear evidence of stereoselectivity. For instance, research on the butyl-chain analogs 5-MABB and 6-MABB revealed pronounced differences between the S and R isomers. nih.gov The S-isomers were found to be effective releasing agents at DAT, NET, and SERT. In contrast, the R-isomers acted as efficacious releasers only at SERT and as partial releasers at NET, while lacking any releasing activity at DAT. nih.gov This demonstrates a clear stereochemical differentiation in activity, with the S-enantiomers generally displaying a broader and more potent monoamine releasing profile, while the R-enantiomers show greater selectivity, particularly for the serotonin system. nih.gov Although specific data on the enantiomers of 7-MAPB are not widely available, these findings from closely related analogs strongly suggest that the pharmacological activities of (R)-7-MAPB and (S)-7-MAPB would also differ significantly.

Pharmacological Profile of Benzofuran Enantiomers
CompoundDAT ReleaseNET ReleaseSERT Release

Data derived from in vitro transporter assays in rat brain synaptosomes. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 7-MAPB, both gas and liquid chromatography are utilized, often in tandem with mass spectrometry to provide definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. cdc.gov In the analysis of 7-MAPB, the compound is first vaporized and then separated from other components as it travels through a capillary column. The retention time, or the time it takes for the compound to exit the column, is a key characteristic used for preliminary identification.

Following separation by GC, the molecules enter a mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment into smaller, charged ions. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." For 7-MAPB, the mass spectrum exhibits characteristic fragments that aid in its identification. swgdrug.org While GC-MS is effective for identifying many compounds, positional isomers of MAPB, including 7-MAPB, can produce very similar mass spectra, sometimes making unambiguous identification based on this method alone challenging. researchgate.net

Instrumentation Example: An Agilent 7890A GC paired with a mass selective detector is a common setup for such analyses. swgdrug.orgresearchgate.net

Column: A capillary column, such as one with a chemically immobilized 5% biphenyl 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is often used for separation. researchgate.net

Table 1: GC-MS Data for 7-MAPB

Parameter Value/Observation Source
Ionization Mode Electron Ionization (EI) swgdrug.org
Key Mass Fragments (m/z) Characteristic fragmentation pattern swgdrug.org
Application Identification in seized materials and forensic samples swgdrug.orgresearchgate.net

| Limitation | Mass spectra can be very similar to other MAPB isomers | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-(HR)-MSn)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-(HR)-MSn), is a powerful tool for analyzing compounds that are not suitable for GC-MS, such as those that are thermally labile or less volatile. rsc.org LC-MS/MS provides enhanced selectivity and sensitivity, making it highly suitable for complex matrices like biological samples. nih.gov

In this technique, 7-MAPB is first separated by liquid chromatography. The eluent from the LC column is then introduced into a mass spectrometer. An initial ionization technique, often electrospray ionization (ESI), is used to generate protonated molecules of the analyte ([M+H]+). These precursor ions are then selected and fragmented to produce product ions, which are detected. This process provides a high degree of certainty in identification. The use of Ultra-High Performance Liquid Chromatography (UHPLC) can further enhance separation efficiency. mdpi.com LC-MS analysis has been successfully used to characterize 7-MAPB. swgdrug.org

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. nih.gov While often used in conjunction with mass spectrometry, HPLC with ultraviolet (UV) detection is also a valuable standalone technique. The method separates compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). pharmaguideline.com

For a compound like 7-MAPB, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol, often with an acid additive like formic acid to improve peak shape. chromatographyonline.com The retention time of 7-MAPB is a characteristic parameter under specific conditions. HPLC can effectively separate the different positional isomers of MAPB, which may co-elute or have similar characteristics in other analytical systems. swgdrug.org

Table 2: HPLC Separation of MAPB Isomers

Isomer Retention Time (minutes)
2-MAPB 4.28
4-MAPB 4.14
5-MAPB 4.18
6-MAPB 4.16
7-MAPB 4.24

(Data derived from an overlay separation of MAPB isomers) swgdrug.org

Advanced Mass Spectrometry Applications for Structural Elucidation and Isomer Differentiation

Beyond simple identification, advanced mass spectrometry techniques are essential for detailed structural analysis and, critically, for distinguishing between closely related isomers.

High-Resolution Mass Spectrometry (HR-MSn)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov Instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can measure mass-to-charge ratios with exceptional precision. nih.govresearchgate.net This capability is invaluable for confirming the identity of a novel psychoactive substance like 7-MAPB, as the exact mass of the protonated molecule can be compared against a calculated theoretical mass based on its chemical formula (C12H15NO). caymanchem.com The high resolving power of these instruments helps to separate analyte signals from background interferences in complex samples, increasing confidence in the identification. thermofisher.com

Collision-Induced Dissociation (CID) Spectroscopy

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry technique used to fragment selected ions to gain structural information. wikipedia.orgnationalmaglab.org The process involves selecting a precursor ion (such as the protonated 7-MAPB molecule), accelerating it, and colliding it with neutral gas molecules (like argon or nitrogen). wikipedia.org This collision converts kinetic energy into internal energy, causing the ion to fragment. nationalmaglab.org

The resulting product ion spectrum is often unique to the structure of the precursor ion. This technique is particularly powerful for differentiating between positional isomers. While isomers like 2-MAPB and 6-MAPB produce nearly identical electron ionization mass spectra, their fragmentation patterns under CID conditions can be significantly different. researchgate.net These differences in the MS/MS spectra, generated by CID, allow for their reliable differentiation. researchgate.net This approach is crucial for forensic laboratories to accurately identify the specific isomer present in a sample, which can have legal implications.

Table 3: List of Chemical Compounds

Compound Name Abbreviation
7-MAPB (hydrochloride) 7-MAPB
2-MAPB
4-MAPB
5-MAPB
6-MAPB
Acetonitrile
Methanol
Formic Acid
Argon

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common and powerful ionization techniques used in the mass spectrometric analysis of 7-MAPB and related benzofuran (B130515) compounds.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation. The resulting fragmentation pattern serves as a chemical fingerprint, which can be compared against spectral libraries for identification.

For 7-MAPB, the molecular ion is expected at a mass-to-charge ratio (m/z) of 189, corresponding to the mass of the free base. The primary fragmentation pathway for 7-MAPB and its isomers involves the cleavage of the carbon-carbon bond beta to the nitrogen atom in the side chain. This α-cleavage of the amine results in the formation of a stable iminium cation. This fragment is often the most abundant ion, known as the base peak, in the mass spectrum. Studies on isomeric MAPBs show that their EI mass spectra are often very similar, making chromatographic separation essential for distinguishing them. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution with minimal fragmentation. nih.gov It is particularly well-suited for coupling with liquid chromatography (LC-MS). In ESI, the analyte solution is sprayed through a highly charged capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov For a basic compound like 7-MAPB, analysis in positive ion mode typically yields a protonated molecule, [M+H]⁺, at m/z 190.

While a single-stage ESI-MS spectrum provides molecular weight information, it offers limited structural detail. Therefore, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The resulting product ion spectrum can be highly specific, even for closely related isomers. nih.govresearchgate.net Research on other MAPB isomers has shown that the position of the side chain on the benzofuran ring influences the fragmentation of the protonated molecule, allowing for their differentiation. nih.gov For 7-MAPB, CID of the [M+H]⁺ ion would be expected to produce characteristic fragments that can be used for its specific identification.

Table 1: Comparison of EI-MS and ESI-MS/MS for 7-MAPB Analysis

ParameterElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization TypeHard IonizationSoft Ionization
Typical Parent IonMolecular Ion (M•+) at m/z 189Protonated Molecule ([M+H]⁺) at m/z 190
FragmentationExtensive, reproducible fragmentation patternControlled fragmentation via Collision-Induced Dissociation (CID)
Primary Cleavage Siteβ-cleavage of the aminopropyl side chainMultiple pathways depending on CID energy
Key ApplicationGC-MS library matching, initial identificationLC-MS/MS confirmation, isomer differentiation, quantitative analysis
Isomer DifferentiationDifficult; spectra of isomers are very similarGood; produces isomer-specific product ion spectra

Utilization as an Analytical Reference Standard in Research

The accuracy and reliability of analytical results in forensic science, clinical toxicology, and academic research are critically dependent on the use of high-purity, well-characterized reference materials. 7-MAPB (hydrochloride) is produced and sold for this purpose as an analytical reference standard. caymanchem.com

An analytical reference standard is a highly purified substance used as a measurement standard in chemical analysis. Its purpose is to calibrate analytical instruments, validate analytical methods, and serve as a benchmark for the positive identification and quantification of an unknown substance. The use of certified reference materials ensures that laboratories can produce accurate, consistent, and comparable results.

Commercial suppliers of 7-MAPB (hydrochloride) explicitly market it as an analytical reference material intended for research and forensic applications. caymanchem.com These materials are often manufactured and tested under stringent quality management systems that conform to international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.com A Certificate of Analysis accompanying the standard typically provides detailed information on its identity, purity (often ≥98%), and characterization data from techniques like NMR, GC-MS, and HPLC.

In a research or forensic laboratory, the 7-MAPB reference standard is used to:

Confirm Identity: By comparing the GC-MS or LC-MS/MS data of a suspected 7-MAPB sample to that of the certified reference standard run under identical conditions, an analyst can confirm the identity of the substance with a high degree of scientific certainty.

Develop and Validate Methods: When creating new analytical procedures for detecting 7-MAPB in biological matrices (e.g., blood, urine) or seized materials, the reference standard is essential for testing the method's specificity, linearity, accuracy, and precision.

Quantify the Substance: In toxicological analysis, the reference standard is used to create calibration curves to accurately determine the concentration of 7-MAPB in a sample.

The availability of 7-MAPB as a certified reference material is crucial for the scientific and forensic communities to reliably identify its presence, study its metabolism and pharmacology, and include it in routine screening protocols for novel psychoactive substances.

Table 2: Properties of 7-MAPB (hydrochloride) as an Analytical Reference Standard

PropertyDescriptionReference
Product TypeAnalytical Reference Material / Standard caymanchem.com
ApplicationResearch and Forensic Chemistry/Toxicology caymanchem.com
Formal NameN,α-dimethyl-7-benzofuranethanamine, monohydrochloride caymanchem.com
Molecular FormulaC₁₂H₁₅NO • HCl caymanchem.com
PurityTypically ≥98% caymanchem.com
Quality StandardsManufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards caymanchem.com

Compound Index

Preclinical Research Models and Experimental Designs

In Vitro Cellular and Tissue-Based Assays

Transporter-Transfected Cell Lines (e.g., HEK293, CHO Cells)

There is no specific data available in the public domain from studies using transporter-transfected cell lines to determine the affinity or activity of 7-MAPB at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT).

Isolated Brain Synaptosomes Assays

No published research was identified that utilized isolated brain synaptosomes to investigate the effects of 7-MAPB on the uptake or release of neurotransmitters.

Brain Slice Preparations for Neurotransmitter Efflux Studies

There is no available data from studies using brain slice preparations to examine the potential of 7-MAPB to induce neurotransmitter efflux.

In Vivo Neurochemical Investigations in Animal Models

Microdialysis Studies in Specific Brain Regions (e.g., Nucleus Accumbens, Striatum)

No in vivo microdialysis studies documenting the effects of 7-MAPB administration on extracellular neurotransmitter levels in any brain region have been found in the scientific literature.

Quantification of Extracellular Neurotransmitters and Their Metabolites

In the absence of microdialysis or other in vivo neurochemical studies, there is no data on the quantification of changes in extracellular neurotransmitters or their metabolites following the administration of 7-MAPB.

Behavioral Pharmacology Assessments in Animal Models

Drug discrimination paradigms are a valuable tool in behavioral pharmacology to assess the subjective effects of novel psychoactive substances by comparing them to known drugs. In the case of benzofuran (B130515) compounds structurally related to 7-MAPB, such as 5-MAPB and 6-APB, studies in rats trained to discriminate 3,4-methylenedioxymethamphetamine (MDMA) from saline have been conducted. These studies are crucial for understanding the potential for these compounds to produce similar subjective effects to MDMA.

In a typical drug discrimination study, animals are trained to press one of two levers for a food reward. The active lever is determined by whether they were administered MDMA or a saline solution prior to the session. Once the animals reliably press the correct lever corresponding to the substance they received, test sessions with novel compounds are introduced. The extent to which a novel compound leads to pressing the MDMA-associated lever is a measure of its ability to substitute for MDMA's discriminative stimulus effects.

Research on compounds analogous to 7-MAPB has demonstrated that they can fully substitute for MDMA in trained rats. nih.gov For instance, both 5-MAPB and 6-APB have been shown to fully substitute for the discriminative stimulus effects of MDMA, suggesting that they produce similar interoceptive cues. nih.gov The potency of these compounds, as indicated by their ED50 values (the dose at which 50% of the maximum effect is observed), can also be determined from these studies. Notably, these benzofuran derivatives have been found to be more potent than MDMA itself. nih.gov

Table 1: MDMA Substitution Data for Benzofuran Analogs

CompoundMDMA SubstitutionED50 (mg/kg)
5-MAPBFull1.00
6-APBFull0.32
5-APDBFull1.02

Data derived from studies on related benzofuran compounds. nih.gov

Locomotor activity assessments in animal models, typically mice, are employed to evaluate the stimulant or depressant effects of a compound on the central nervous system. These assessments provide insights into the neurochemical mechanisms of a drug, as changes in locomotor activity are often correlated with alterations in neurotransmitter systems, particularly dopamine and serotonin.

For benzofuran derivatives, locomotor activity is typically measured in an open-field apparatus. The animal's movement is tracked automatically, recording parameters such as distance traveled, speed, and patterns of movement. By administering different doses of a compound and observing the subsequent changes in locomotor activity over time, researchers can construct dose-response and time-course curves.

Studies on compounds structurally similar to 7-MAPB, such as 5-MAPB and 6-APB, have revealed varied effects on locomotor activity. For example, 6-APB has been shown to produce robust locomotor stimulant effects, while 5-MAPB induces more modest stimulation. nih.gov In contrast, another related compound, 5-APDB, has been observed to produce an initial depressant effect followed by a mild stimulant phase. nih.gov The potency of these compounds in modulating locomotor activity can also be quantified by calculating their ED50 values.

Table 2: Locomotor Activity Data for Benzofuran Analogs

CompoundEffect on Locomotor ActivityED50 (mg/kg)
5-MAPBModest Stimulant0.92
6-APBRobust Stimulant1.96
5-APDBDepressant followed by Modest Stimulant3.38 (depressant), 2.57 (stimulant)
MDMAStimulant8.34

Data derived from studies on related benzofuran compounds. nih.gov

Computational and In Silico Modeling Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the molecular basis of a drug's action by elucidating the specific interactions between the ligand and the amino acid residues of the protein's binding site.

For a compound like 7-MAPB, molecular docking studies would likely focus on its interaction with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), which are the primary targets for MDMA and related compounds. The process involves obtaining the three-dimensional structures of the target proteins, often from crystallographic data available in databases like the Protein Data Bank (PDB). mdpi.com

The 7-MAPB molecule would then be computationally "docked" into the binding site of each transporter. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity. The results of these simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information can help to explain the compound's selectivity and affinity for different transporters.

Atomistic molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of biological macromolecules, such as proteins, over time. nih.gov These simulations can offer detailed insights into the conformational changes that proteins undergo upon ligand binding, which is crucial for understanding the mechanism of action of drugs that target transporters. plos.org

In the context of 7-MAPB, MD simulations could be used to investigate how its binding affects the conformational dynamics of monoamine transporters. The simulation would start with the docked complex of 7-MAPB and the transporter embedded in a model lipid bilayer with water and ions to mimic the cellular environment. plos.org The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a certain period, typically nanoseconds to microseconds. nih.gov

By analyzing the trajectory of the simulation, researchers can observe how the transporter changes its shape in the presence of the bound ligand. This can reveal the molecular mechanisms by which 7-MAPB might induce transporter-mediated substrate release, a key characteristic of entactogenic compounds like MDMA. These simulations can also help to understand the energetics of the transport process and the stability of the ligand-protein complex. semanticscholar.org

Emerging Research Perspectives and Unexplored Avenues

The scientific understanding of 7-(2-Methylaminopropyl)benzofuran (7-MAPB), a lesser-studied positional isomer within the aminopropylbenzofuran class, remains in its infancy compared to its more well-known counterparts such as 5-MAPB and 6-MAPB. While the latter compounds have been the subject of multiple pharmacological investigations, 7-MAPB represents a significant frontier for research. The following sections delineate emerging perspectives and unexplored avenues that could profoundly enhance the characterization of this compound.

Q & A

Q. Table 1. Key Analytical Parameters for 7-MAPB Hydrochloride

ParameterMethodReference Standard
Purity AssessmentHPLC-UV (λ = 254 nm)>98%
Structural ConfirmationGC-MS (EI mode, m/z 100-500)Match to 5-MAPB libraries
Solubility in PBS (pH 7.2)10 mg/mL (empirical testing)

Q. Table 2. Common Metabolic Pathways of Benzofuran Analogues

CompoundPrimary MetaboliteDetection MethodReference
5-MAPB5-APBLC-HR-MS (ESI+)
7-MAPB*7-APB*Hypothesized via analogy

*Predicted based on 5-MAPB metabolism studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-MAPB (hydrochloride)
Reactant of Route 2
Reactant of Route 2
7-MAPB (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.